molecular formula C11H9ClN2O2 B1484182 6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2055078-45-8

6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484182
CAS No.: 2055078-45-8
M. Wt: 236.65 g/mol
InChI Key: DHKPEEPEKHHSJN-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound belonging to the class of pyrimidinediones This compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a methyl group at the 3-position

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of 4-chlorobenzaldehyde with guanidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

  • Amidation Reaction: Another approach is the amidation of 4-chlorobenzoyl chloride with methylurea, followed by cyclization under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Substituted pyrimidines with various functional groups.

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chlorophenylacetic acid: Used in the prevention or treatment of estrogen-sensitive breast cancer.

  • 4-Chlorophenol: Employed as a precursor in the production of hydroquinone and other chemicals.

  • Methylurea: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness: 6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its specific structural features and potential applications in diverse fields. Its unique combination of functional groups allows for versatile chemical reactions and biological activities.

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Properties

IUPAC Name

6-(4-chlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-10(15)6-9(13-11(14)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKPEEPEKHHSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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